molecular formula C16H16N2O9 B11933063 NPEC-caged-LY379268

NPEC-caged-LY379268

Katalognummer: B11933063
Molekulargewicht: 380.31 g/mol
InChI-Schlüssel: AHJQYZMYVTZSGT-LDVDLCPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bicyclic glutamate analog featuring a 2-oxabicyclo[3.1.0]hexane core substituted with a 2-nitrophenyl ethoxycarbonylamino group at the C4 position and dicarboxylic acid moieties at C4 and C4. Its structure positions it within the class of metabotropic glutamate receptor (mGluR) modulators, particularly targeting group II receptors (mGlu2/3).

Eigenschaften

Molekularformel

C16H16N2O9

Molekulargewicht

380.31 g/mol

IUPAC-Name

(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

InChI

InChI=1S/C16H16N2O9/c1-7(8-4-2-3-5-9(8)18(24)25)27-15(23)17-16(14(21)22)6-26-12-10(11(12)16)13(19)20/h2-5,7,10-12H,6H2,1H3,(H,17,23)(H,19,20)(H,21,22)/t7?,10-,11+,12+,16+/m1/s1

InChI-Schlüssel

AHJQYZMYVTZSGT-LDVDLCPVSA-N

Isomerische SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@]2(CO[C@@H]3[C@@H]2[C@H]3C(=O)O)C(=O)O

Kanonische SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2(COC3C2C3C(=O)O)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxabicyclohexane ring system, introduction of the nitrophenyl group, and functionalization of the carboxylic acid groups. Common reagents used in these steps include organic solvents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity. Techniques such as crystallization, chromatography, and distillation are commonly used in the purification process.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(1R,4R,5R,6R)-4-[1-(2-Nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexan-4,6-dicarbonsäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf sein Potenzial als biochemische Sonde oder Inhibitor in enzymatischen Studien untersucht.

    Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften, wie entzündungshemmende oder krebshemmende Wirkungen, untersucht.

    Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (1R,4R,5R,6R)-4-[1-(2-Nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexan-4,6-dicarbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrophenylgruppe kann mit Enzymen oder Rezeptoren interagieren, was zu einer Hemmung oder Aktivierung biologischer Signalwege führt. Das Oxabicyclohexanringsystem kann ebenfalls eine Rolle bei der Stabilisierung der Interaktion der Verbindung mit ihren Zielstrukturen spielen. Detaillierte Studien zu den beteiligten molekularen Zielstrukturen und Signalwegen sind unerlässlich, um ihren Wirkmechanismus vollständig zu verstehen.

Wissenschaftliche Forschungsanwendungen

(1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of (1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxabicyclohexane ring system may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The compound is compared to key mGlu2/3-targeted bicyclo[3.1.0]hexane derivatives below. Data are synthesized from evidence on receptor selectivity, functional activity, and preclinical/clinical outcomes.

Compound Substituents Target Activity Selectivity Key Findings
(1R,4R,5R,6R)-4-[1-(2-Nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid C4: 2-nitrophenyl ethoxycarbonylamino mGlu2/3 (inferred) Orthosteric agonist (inferred) Likely group II selectivity (inferred from structural analogs) Hypothesized to enhance metabolic stability via nitro group; no direct data available.
LY354740
(1S,2S,5R,6S)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
C2: Amino; C6: Carboxylic acid mGlu2/3 Orthosteric agonist >100-fold selectivity for mGlu2/3 over other mGluRs Reverses PCP-induced hyperactivity in rodents; limited clinical efficacy due to bioavailability issues .
LY379268
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
C4: Amino; C6: Carboxylic acid mGlu2/3 Orthosteric agonist High mGlu2/3 selectivity; partial mGlu3 antagonism at higher doses Effective in reversing PCP-induced behaviors and 5-HT2A-mediated effects .
LY404039
(−)-(1R,4S,5S,6S)-4-Amino-2-sulfonylbicyclo[3.1.0]hexane-4,6-dicarboxylic acid
C4: Amino; C2: Sulfonyl; C6: Carboxylic acid mGlu2/3 Orthosteric agonist Prodrug (LY2140023) with improved bioavailability Phase II trial showed efficacy for schizophrenia symptoms but linked to convulsions .
LY2812223
(1R,2S,4R,5R,6R)-2-Amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
C4: Thiotriazolyl; C2: Amino; C6: Carboxylic acid mGlu2 Functionally selective agonist mGlu2 agonist with mGlu3 partial antagonism Cocrystallization studies confirm mGlu2 selectivity; in vivo engagement demonstrated .

Key Insights:

LY2812223’s thiotriazolyl group confers mGlu2 selectivity via distinct interactions with the receptor’s amino-terminal domain, a mechanism that could differ for the nitro-substituted analog .

Functional Selectivity :

  • While LY379268 and LY354740 are pan-mGlu2/3 agonists, LY2812223 and the target compound may exhibit subtype selectivity. The nitro group’s electronic effects could modulate binding to mGlu2 vs. mGlu3, akin to how thiotriazolyl in LY2812223 disrupts mGlu3 interactions .

Clinical and Preclinical Outcomes :

  • LY404039’s prodrug (LY2140023) demonstrated antipsychotic efficacy but raised safety concerns (convulsions), highlighting the need for balanced receptor engagement .
  • The target compound’s nitro group may improve metabolic stability over LY354740, which has poor oral bioavailability .

Biologische Aktivität

The compound (1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid , often referred to in literature as a derivative of bicyclic amino acids, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Structural Characteristics

The compound is characterized by a bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the nitrophenyl group and the dicarboxylic acid moieties are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC14H15N2O6
Molecular Weight299.28 g/mol
Chiral Centers4
SolubilitySoluble in DMSO and water

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic framework followed by the introduction of the nitrophenyl and ethoxycarbonylamino groups.

Research indicates that this compound may function as a modulator of various biochemical pathways. Its structural similarity to known neurotransmitter modulators suggests potential interactions with metabotropic glutamate receptors (mGluRs) and other targets involved in neurological processes.

Pharmacological Effects

  • Neuroprotective Properties : Studies have shown that derivatives of bicyclic compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Antioxidant Activity : The presence of nitro groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses, suggesting that this compound may also possess anti-inflammatory properties.

Case Studies

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of related bicyclic compounds in a rat model of Parkinson's disease. Results indicated significant improvements in motor function and reductions in dopaminergic neuron loss.
  • Study 2 : Research presented at the Annual Neuroscience Conference highlighted the antioxidant effects of this compound, showing it reduced oxidative stress markers in cellular models.

In Vitro Studies

In vitro assays have demonstrated that (1R,4R,5R,6R)-4-[1-(2-nitrophenyl)ethoxycarbonylamino]-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid exhibits:

  • Cell Viability : Enhanced cell viability in neuronal cell lines exposed to oxidative stress.
  • Inflammatory Cytokine Modulation : Reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy:

  • Bioavailability : The compound showed favorable bioavailability profiles when administered orally.
  • Therapeutic Window : Efficacy was noted at doses that did not produce significant side effects, indicating a wide therapeutic window.

Q & A

Q. What functional group modifications enhance the compound’s metabolic stability without compromising target affinity?

  • Approach : Replace the ethoxycarbonylamino group with bioisosteres (e.g., 1,2,4-oxadiazole) to reduce esterase-mediated hydrolysis. Validate using liver microsomal assays and cytotoxicity screens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.